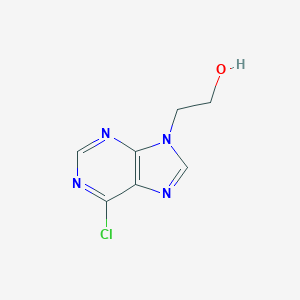

2-(6-Chloro-9h-purin-9-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropurin-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHDQQJQYPKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283742 | |

| Record name | 2-(6-chloro-9h-purin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-62-8 | |

| Record name | NSC33196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-chloro-9h-purin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Purine Chemistry and Nucleoside Analogs

Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. They are a cornerstone of life, forming the basis for crucial molecules like the nucleobases adenine (B156593) and guanine (B1146940) found in DNA and RNA. The study of purine (B94841) chemistry is vast, delving into the synthesis and reactions of these vital compounds.

Within this field, 2-(6-Chloro-9H-purin-9-yl)ethanol is classified as a nucleoside analog. Nucleosides are composed of a nucleobase attached to a sugar moiety. In this case, the purine base is linked to a 2-hydroxyethyl group instead of a typical ribose or deoxyribose sugar. This structural modification is key to its function. Nucleoside analogs are designed to mimic natural nucleosides and can interfere with cellular processes, such as DNA synthesis. medchemexpress.com This mimicry allows them to be recognized by viral or cellular enzymes, leading to their incorporation into growing DNA or RNA strands and subsequent termination of the chain, or inhibition of the enzyme itself. medchemexpress.commedchemexpress.com

The synthesis of this compound typically involves the alkylation of 6-chloropurine (B14466). A common method is the condensation reaction between 6-chloropurine and a suitable halo-ethanol derivative in a solvent like dimethylformamide (DMF). mdpi.com This reaction can produce a mixture of N-7 and N-9 alkylated isomers, where the ethanol (B145695) group attaches to different nitrogen atoms on the purine ring. mdpi.com However, heating the mixture often results in the complete conversion of the N-7 isomer to the more stable N-9 isomer, which is the desired product. mdpi.com

Significance of the 6 Chloropurine Scaffold in Synthetic and Medicinal Chemistry

The 6-chloropurine (B14466) scaffold, the core structure of 2-(6-Chloro-9H-purin-9-yl)ethanol, is a versatile and highly valued building block in both synthetic and medicinal chemistry. medchemexpress.com The chlorine atom at the 6-position of the purine (B94841) ring is a key reactive site, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups at this position, leading to the synthesis of a diverse library of purine derivatives.

This synthetic accessibility is a major reason for its significance. Researchers can readily modify the 6-position to create compounds with varied biological activities. For instance, 6-chloropurine is a crucial intermediate in the preparation of important therapeutic agents like 6-mercaptopurine, an anticancer drug, and various 9-alkylpurines. medchemexpress.comgoogle.com The ability to create C6-aryl-substituted purine analogues through direct arylation of 6-chloropurine further expands its synthetic utility. nih.gov

From a medicinal chemistry perspective, the 6-chloropurine moiety itself has been associated with potent biological activity. Studies have shown that the presence of a chlorine atom at the 6-position can be important for antiviral activity, including against viruses like SARS-CoV. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with target enzymes, leading to effective and irreversible inhibition. nih.gov This has spurred the development of numerous nucleoside analogs based on this scaffold for evaluation as potential therapeutic agents. nih.gov The broad utility of chlorine-containing compounds in pharmaceuticals is well-established, with many FDA-approved drugs incorporating this element to treat a range of diseases. nih.gov

Overview of Research Trajectories for the Compound and Its Direct Derivatives

Strategies for N9-Alkylation of 6-Chloropurine with Ethanol Derivatives

A primary method for synthesizing this compound involves the N-alkylation of 6-chloropurine. This process, however, is not without its challenges, particularly concerning regioselectivity.

Direct alkylation of 6-chloropurine with a suitable ethanol derivative, such as 2-chloroethanol (B45725) or a similar electrophile, is a common approach. union.edu This reaction is typically carried out in the presence of a base, which deprotonates the purine ring, making it more nucleophilic. nih.govacs.org The reaction of 6-chloropurine with 1-bromo-2-chloroethane (B52838) can yield a mixture of N9 and N7 substituted products. union.edu Another method involves the reaction of 6-chloropurine with a bromoether in the presence of potassium carbonate in DMSO. mdpi.com

A one-pot procedure has also been developed for the synthesis of 6-chloro-N9-substituted purines, offering a simple, fast, and effective route with high yields. This build-up procedure starts from an appropriate amine precursor.

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| 1-bromo-2-chloroethane | Mild conditions | 5:1 ratio of N9 to N7 isomers | union.edu |

| Bromoether | K2CO3, DMSO, room temperature, 39 hours | Mixture of N9 and N7 isomers | mdpi.com |

| One-pot build-up | From amine precursor | High yield of 6-chloro-N9-substituted purine |

A significant challenge in the alkylation of 6-chloropurine is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position of the purine ring, leading to a mixture of isomers. nih.govacs.org The thermodynamically more stable N9 isomer is typically the major product, while the N7 isomer is formed as a byproduct. nih.govacs.org

Several factors are known to influence the N7/N9 isomer ratio, including the nature of the alkylating agent, the solvent, and the reaction conditions. acs.orgtandfonline.com For instance, direct alkylation of 6-chloropurine under basic conditions usually results in a mixture of N7 and N9 derivatives. nih.gov It has been observed that heating a mixture of the N7 and N9 alkylated products can lead to the complete conversion of the N7 isomer into the more stable N9 isomer. mdpi.com

The steric hindrance at the C6 position of the purine ring, where the chloro substituent is located, plays a role in favoring N9 alkylation over N7 alkylation. tandfonline.com Research has shown that manipulating substituents distant from the reaction center can unexpectedly influence the alkylation ratio. tandfonline.com Furthermore, specific methods have been developed to achieve N7 regioselectivity, such as using Grignard reagents or a multi-step process involving protection, reduction, regioselective alkylation at N7, deprotection, and reoxidation. acs.org

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Thermodynamics | N9 isomer is generally more stable. | nih.govacs.org |

| Heating | Can convert N7 isomer to N9 isomer. | mdpi.com |

| Steric Hindrance | C6-chloro group favors N9 alkylation. | tandfonline.com |

| Reaction Conditions | Nature of alkylating agent and solvent affect the N7/N9 ratio. | acs.orgtandfonline.com |

| Specific Reagents | Grignard reagents can favor N7 isomer formation. | acs.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer an alternative and often highly selective route to synthesizing chiral molecules. These approaches combine chemical synthesis with the stereospecificity of biological catalysts like enzymes.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity. mdpi.comnih.gov This makes them valuable tools for producing enantiopure alcohols. ADHs can be used in the asymmetric reduction of a suitable keto-functionalized purine precursor to yield the desired chiral alcohol, this compound. The stereochemical outcome of the reduction is determined by the specific ADH used, as some follow Prelog's rule while others exhibit anti-Prelog selectivity. nih.gov The enzyme from Lactobacillus brevis (LbADH) is an example of a robust anti-Prelog ADH. nih.gov The process often requires a cofactor regeneration system, such as using a glucose dehydrogenase (GDH) to recycle NADP+ to NADPH. mdpi.com

Lipases are another class of enzymes widely used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures. researchgate.netacs.org In the context of this compound, a racemic mixture of the alcohol could be subjected to lipase-catalyzed acylation. The lipase (B570770) will selectively acylate one enantiomer at a faster rate, allowing for the separation of the slower-reacting enantiomer and the acylated product. nih.govmdpi.com Novozyme 435, a lipase from Candida antarctica, is a commonly used catalyst for such resolutions. mdpi.com This method is effective for producing enantiomerically pure alcohols and their corresponding esters. researchgate.netmdpi.com

Derivatization at the 6-Chloro Position

The chlorine atom at the C6 position of the purine ring in this compound is a versatile handle for further chemical modifications. nih.gov It can be readily displaced by various nucleophiles to introduce a wide range of functional groups.

This nucleophilic substitution reaction allows for the synthesis of a diverse library of 6-substituted purine derivatives. rsc.orgd-nb.info For example, reactions with amines, thiols, and alkoxides can lead to the corresponding 6-amino, 6-thio, and 6-alkoxy purine analogs. rsc.org Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient and environmentally friendly method for these transformations, providing good to high yields in short reaction times. rsc.org Additionally, direct arylation of the 6-chloropurine moiety can be achieved using activated aromatics in the presence of a Lewis acid like anhydrous AlCl₃. nih.gov

Nucleophilic Substitution Reactions with Amine Nucleophiles

The chlorine atom at the C6 position of the purine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) with various amine nucleophiles. This reaction is a cornerstone for the synthesis of a diverse range of N6-substituted purine derivatives. The general scheme involves the displacement of the chloro group by an amine, often in the presence of a base and a suitable solvent. researchgate.netrsc.org

Microwave-assisted amination has been shown to be an efficient method for this transformation. nih.gov For instance, the reaction of a related 6-chloropurine derivative with various amines under microwave irradiation provides the corresponding N6-substituted products in good yields. nih.gov Conventional heating methods are also widely employed, often utilizing solvents like ethanol or n-butanol and a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.netnih.govmdpi.com

The following table summarizes representative examples of nucleophilic substitution reactions with amine nucleophiles:

| Amine Nucleophile | Product | Reference |

| Cyclohexylamine | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | mdpi.com |

| Cyclopropylamine | Abacavir (B1662851) (after further steps) | patsnap.com |

| Morpholine | 4-(9H-purin-6-yl)morpholine | rsc.org |

| Benzylamine | N-Benzyl-9H-purin-6-amine | researchgate.net |

This reactivity allows for the introduction of a wide array of functional groups at the C6 position, significantly expanding the chemical space of accessible purine derivatives.

Formation of Substituted Purine Derivatives

The nucleophilic substitution reactions described above directly lead to the formation of a wide variety of substituted purine derivatives. rsc.org These derivatives are often synthesized with the goal of exploring their biological activities, as the nature of the substituent at the C6 position can dramatically influence their interaction with biological targets. nih.gov

For example, the reaction of this compound with different amines can yield compounds with potential applications as:

Antiviral agents: Famciclovir and its analogs are a prominent class of antiviral drugs derived from 9-substituted purines. google.com

Anticancer agents: Many 2,6,9-trisubstituted purines have been investigated for their potential as anticancer compounds. nih.gov

Histamine (B1213489) H3 receptor ligands: Substituted purines have been synthesized and evaluated for their affinity to the histamine H3 receptor. nih.gov

The synthesis of these derivatives often involves a multi-step process where the initial nucleophilic substitution at the C6 position is followed by further modifications. nih.govgoogle.com

Transformations of the Ethanol Side Chain and Related Modifications

The ethanol side chain of this compound offers another site for chemical modification, allowing for the synthesis of a broader range of analogs.

Oxidation and Reduction Reactions

The primary alcohol of the ethanol side chain can undergo oxidation to form the corresponding aldehyde or carboxylic acid under appropriate conditions. Conversely, related carbonyl functionalities can be reduced to the alcohol. For instance, the reduction of a diester precursor using sodium borohydride (B1222165) (NaBH₄) is a key step in the synthesis of famciclovir, which features a modified side chain. google.com While direct oxidation or reduction of this compound itself is not extensively detailed in the provided results, these are fundamental transformations in organic chemistry applicable to this functional group. evitachem.com

Incorporation into Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly acyclic nucleoside analogs. nih.gov The ethanol side chain can be further elaborated or connected to other molecular fragments.

Examples of its incorporation include:

Synthesis of Acyclovir Analogues: Microwave-assisted synthesis has been used to prepare a series of new acyclic nucleosides, which are analogues of the antiviral drug acyclovir, starting from commercially available compounds including a 6-chloropurine derivative. nih.gov

Formation of Ether Linkages: The hydroxyl group of the ethanol side chain can be used to form ether linkages, connecting the purine moiety to other chemical scaffolds. For example, a related compound, 2-(6'-Chloro-purin-9'-ylmethoxy)-ethanol, is used as a precursor in the synthesis of various acyclic nucleoside analogs. nih.gov

Coupling with other Rings: The core structure can be linked to other ring systems, such as tetrahydropyran, to create novel potential antiviral agents. mdpi.com

Reaction Conditions and Catalytic Systems in Synthesis

The efficiency and outcome of the synthetic transformations involving this compound are highly dependent on the reaction conditions.

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature plays a critical role in the synthesis of purine derivatives. In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction between the chloropurine and the nucleophile. nih.gov In some cases, alcohols like ethanol or n-butanol are employed as solvents, particularly in amination reactions. researchgate.netnih.govmdpi.com

Temperature is also a key parameter. Many nucleophilic substitution reactions on the purine ring require elevated temperatures to proceed at a reasonable rate. mdpi.com For instance, reflux conditions are often employed. mdpi.com However, in some cases, reactions can be carried out at room temperature, particularly with highly reactive nucleophiles or when using catalytic systems. mdpi.com Microwave irradiation has emerged as a technique to significantly accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov

The following table highlights the impact of solvents in a specific study on the synthesis of α-branched purine-based acyclic nucleosides:

| Solvent | Conversion (%) |

| Nitromethane | 67 |

| Ethyl Acetate (B1210297) (EtOAc) | 54 |

| Dioxane | 54 |

| Dichloromethane (B109758) (DCM) | Low Yield |

| Acetone | Low Yield |

| Toluene (B28343) | Traces |

| Acetic Acid | Traces |

| DMSO, DMF, NMP, THF, Cyclohexane, Methanol (B129727), Pyridine | No Reaction |

| Adapted from a study on a related purine synthesis. nih.gov |

This data underscores the profound influence of the solvent on reaction efficiency. nih.gov

Role of Lewis Acids and Other Catalysts (e.g., DMAP, Zinc Chloride)

The synthesis of N-9 substituted purines, including this compound, often requires catalysts to enhance reaction rates, improve yields, and control regioselectivity between the N-9 and N-7 positions. Lewis acids and other catalysts like 4-(Dimethylamino)pyridine (DMAP) play a crucial role in activating either the purine ring or the alkylating agent, thereby facilitating the desired chemical transformation.

The alkylation of purines such as 6-chloropurine can lead to a mixture of N-9 and N-7 isomers. nih.gov The choice of catalyst is critical in directing the substitution to the desired nitrogen atom. Lewis acids are frequently employed to mediate this process. For instance, a study on the synthesis of α-branched purine-based acyclic nucleosides from 6-chloropurine investigated the influence of various Lewis acids on the reaction outcome. The reaction of 6-chloropurine with 2-bromomethyl-1,3-dioxolane (B1266232) and acetic anhydride (B1165640) was tested with several catalysts. nih.gov

The results indicated that the choice of Lewis acid significantly impacts the yield of the N-9 substituted product. While some Lewis acids provided modest yields, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was identified as a particularly effective catalyst for this transformation in acetonitrile (B52724). nih.gov

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield of N-9 isomer (%) | Citation |

| 1 | SnCl₄ | MeCN | 70 | 5 | nih.gov |

| 2 | ZnCl₂ | MeCN | 70 | 10 | nih.gov |

| 3 | FeCl₃ | MeCN | 70 | 15 | nih.gov |

| 4 | TMSOTf | MeCN | 70 | 45 | nih.gov |

| 5 | TMSOTf | MeCN | Room Temp | 40 | nih.gov |

Table 1: Optimization of Lewis acid catalysts in the synthesis of N-9 substituted purine analogues. Data sourced from a study on α-branched acyclic nucleosides. nih.gov

In some synthetic routes, the goal is to favor the N-7 isomer, and specific Lewis acids are chosen for this purpose. For example, tin(IV) chloride (SnCl₄) has been effectively used to direct the tert-butylation of silylated 6-chloropurine to the N-7 position with high regioselectivity. nih.gov However, by modifying the reaction conditions, such as heating at 80 °C in acetonitrile, the reaction can be driven to yield the thermodynamically more stable N-9 isomer as the predominant product. nih.gov This demonstrates the power of catalysts and reaction conditions in controlling isomeric outcomes.

4-(Dimethylamino)pyridine (DMAP) is recognized as a highly effective acylation and alkylation catalyst. cbijournal.com Its utility extends to the modification of purine rings. For instance, DMAP is used in the synthesis of N,N'-Dicyclohexylcarbodiimide, a reagent used in multi-component reactions for preparing acyclonucleosides. nih.gov Furthermore, DMAP has been used to synthesize 6-dimethylamino-purine from 6-chloropurine, highlighting its role in facilitating nucleophilic substitution at the C-6 position of the purine scaffold. cbijournal.com While this is a substitution at a different position, it underscores DMAP's catalytic activity in purine chemistry.

Zinc chloride (ZnCl₂) is another Lewis acid catalyst utilized in various organic syntheses, including the formation of heterocyclic compounds and carbamates. core.ac.uknih.gov Its role typically involves activating a substrate towards nucleophilic attack. In the context of purine alkylation, ZnCl₂ has been tested as a catalyst, although in some model reactions, it has shown lower efficacy compared to other Lewis acids like TMSOTf. nih.gov

The general mechanism for Lewis acid catalysis in the N-alkylation of purines involves the coordination of the Lewis acid to a nitrogen atom on the purine ring. This coordination increases the electrophilicity of the ring and can also influence the steric environment, thereby directing the incoming alkylating agent to a specific nitrogen atom. The choice of a "hard" or "soft" Lewis acid and its interaction with the different nitrogen sites on the purine ring can be a determining factor for regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For this compound and its analogs, both ¹H and ¹³C NMR provide critical information regarding the arrangement of atoms and the chemical environment of the protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. In the case of this compound, the key proton signals would be those from the purine ring and the ethanol substituent.

For a closely related analog, Dimethyl 2-(6-chloro-9H-purin-9-yl)cyclopropane-1,1-dicarboxylate , the ¹H NMR spectrum (400 MHz, Chloroform-d) shows characteristic signals for the purine protons at δ 8.77 (s, 1H) and δ 8.10 (s, 1H). aspirasci.com These singlets correspond to the H-2 and H-8 protons of the purine ring.

Another analog, the N-7 isomer 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol , displays aromatic proton signals at δ 8.2 (s, 1H) and δ 8.5 (s, 1H) in CDCl₃. mdpi.com

Based on these analogs, the expected ¹H NMR signals for this compound would include:

Two singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the H-2 and H-8 protons of the purine ring.

Two triplets in the aliphatic region, corresponding to the two methylene (B1212753) groups of the ethanol substituent (-N-CH₂-CH₂-OH). The chemical shifts would be influenced by the neighboring nitrogen atom and hydroxyl group.

A signal for the hydroxyl proton (-OH), the chemical shift of which is variable and depends on concentration and solvent.

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound | Proton Signals (δ ppm) and Multiplicity | Solvent | Reference |

| Dimethyl 2-(6-chloro-9H-purin-9-yl)cyclopropane-1,1-dicarboxylate | 8.77 (s, 1H, purine CH), 8.10 (s, 1H, purine CH), 4.49 (dd, J = 8.4, 6.2 Hz, 1H, cyclopropane (B1198618) NCH), 3.87 (s, 3H, Me ester), 3.47 (s, 3H, Me ester), 2.82 (t, J = 6.4 Hz, 1H, cyclopropane CH₂), 2.18 (dd, J = 8.4, 6.7 Hz, 1H, cyclopropane CH₂) | Chloroform-d | aspirasci.com |

| 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol (N-7 isomer) | 8.5 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 4.2-4.7 (m, 3H, 2CH, OH), 2.7-4.00 (m, 7H, 2CH₂O, CH₂N, CH), 1.6 (s, 5H, 2CH₂, CH), 0.8 (d, 6H, C(CH₃)₂, J = 5 Hz) | CDCl₃ | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. For this compound, the spectrum would reveal the carbon signals of the purine ring and the ethanol side chain.

In the ¹³C NMR spectrum of Dimethyl 2-(6-chloro-9H-purin-9-yl)cyclopropane-1,1-dicarboxylate (101 MHz, CDCl₃), the purine carbon signals appear at δ 152.57, 152.48, 151.44, 145.06, and 131.51. aspirasci.com

For the N-9 alkylated purine analogs, the carbon atoms of the purine ring typically resonate in the range of δ 130-160 ppm. The carbons of the ethanol side chain would appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for an Analog of this compound

| Compound | Carbon Signals (δ ppm) | Solvent | Reference |

| Dimethyl 2-(6-chloro-9H-purin-9-yl)cyclopropane-1,1-dicarboxylate | 167.72, 165.36, 152.57, 152.48, 151.44, 145.06, 131.51 | CDCl₃ | aspirasci.com |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would be expected for the O-H, C-H, C=N, and C-Cl bonds.

The IR spectrum of the analog 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol shows characteristic absorption bands at 3500 cm⁻¹ (O-H stretching), 3100 cm⁻¹ (aromatic C-H stretching), and 2960-2880 cm⁻¹ (aliphatic C-H stretching). mdpi.com The presence of the purine ring is indicated by characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region.

Table 3: Representative IR Data for an Analog of this compound

| Compound | IR Absorption Bands (νmax cm⁻¹) | Sample Phase | Reference |

| 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | 3500, 3100, 2960, 2880 | Neat | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring. The parent compound, 6-chloropurine , exhibits a characteristic UV absorption maximum (λmax) at approximately 265 nm.

For the analog 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol , the UV spectrum in ethanol shows absorption maxima at 267 nm (ε 16692) and 201 nm (ε 20500). mdpi.com The absorption at 267 nm is characteristic of the n → π* and π → π* electronic transitions within the substituted purine ring.

Table 4: Representative UV-Vis Data for Analogs of this compound

| Compound | λmax (nm) and Molar Absorptivity (ε dm³·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol | 267 (ε 16692), 201 (ε 20500) | Ethanol | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular formula of this compound is C₇H₇ClN₄O, with an average molecular mass of 198.610 g/mol . chemspider.com

In the mass spectrum of the analog 2-(2-(6-chloro-7H-purin-7-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol , characteristic fragments are observed at m/z 118 (C₅H₂N₄), which corresponds to the purine fragment. mdpi.com For this compound, the molecular ion peak [M]⁺ would be expected at m/z 198, with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ at m/z 200 with approximately one-third the intensity of the [M]⁺ peak). Fragmentation would likely involve the loss of the ethanol side chain.

Table 5: Molecular Weight and Expected Mass Spectrometry Data

| Compound | Molecular Formula | Average Mass ( g/mol ) | Expected Key MS Fragments (m/z) | Reference |

| This compound | C₇H₇ClN₄O | 198.610 | [M]⁺ at 198, [M+2]⁺ at 200, fragments from side-chain loss | chemspider.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. biointerfaceresearch.comelixirpublishers.com

The first step in the theoretical characterization of 2-(6-chloro-9H-purin-9-yl)ethanol involves geometry optimization using DFT methods. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. elixirpublishers.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of the electronic distribution. elixirpublishers.com

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. biointerfaceresearch.comresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions. biointerfaceresearch.comresearchgate.net

DFT calculations are also employed to predict the vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using infrared (IR) and Raman spectroscopy. biointerfaceresearch.comelixirpublishers.com A comparison between the calculated and experimental spectra can help to confirm the molecular structure and the accuracy of the computational model. biointerfaceresearch.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. biointerfaceresearch.comresearchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com The results of these calculations can aid in the interpretation of experimental UV-Vis spectra and provide a deeper understanding of the electronic transitions occurring within the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. For this compound and its derivatives, docking studies can elucidate potential mechanisms of action by identifying key interactions with biological targets. imtm.czdrugbank.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. These studies are instrumental in rational drug design, providing insights that can guide the synthesis of more potent and selective inhibitors. imtm.cz

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

In QSAR and 3D-QSAR studies of purine (B94841) derivatives, a wide range of molecular descriptors are calculated to quantify various aspects of their chemical structure. imtm.czresearchgate.net These descriptors can be broadly categorized as steric, electronic, hydrophobic, and topological, among others.

Table 1: Examples of Steric and Electronic Descriptors in QSAR Studies

| Descriptor Type | Example Descriptors | Description |

| Steric | Molecular Weight, Molar Volume, Surface Area | These descriptors relate to the size and shape of the molecule. |

| CoMFA Steric Fields | In 3D-QSAR, these fields represent the steric influence of the molecule at different points in space. | |

| Electronic | Dipole Moment, Partial Atomic Charges | These descriptors describe the distribution of electrons within the molecule. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals relate to the molecule's ability to donate or accept electrons. | |

| CoMFA Electrostatic Fields | These fields represent the electrostatic influence of the molecule in the surrounding space. |

Studies on related 2,6,9-trisubstituted purines have shown that both steric and electronic properties play a significant role in their biological activity. researchgate.netmdpi.com For instance, the size and shape of substituents at different positions on the purine ring can have a profound impact on their inhibitory potency against various kinases. imtm.cz

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression or partial least squares are used to build a QSAR model. This model takes the form of an equation that can be used to predict the activity of new, untested compounds based on their calculated descriptors. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a three-dimensional grid around the aligned molecules and calculating steric and electrostatic fields at each grid point. researchgate.netnih.gov The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a CoMFA steric map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region where they are disfavored. nih.gov These predictive models are powerful tools for prioritizing the synthesis of new compounds and for designing molecules with improved biological profiles. imtm.czmdpi.com

Analysis of Molecular Descriptors and Reactivity

The reactivity of a chemical species is intrinsically linked to its electronic structure. Computational methods allow for the calculation of various molecular descriptors that quantify this reactivity. For this compound, understanding these descriptors is key to predicting its behavior in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scivisionpub.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-Chloropurine (B14466) | -7.01 | -1.54 | 5.47 |

| 2-Amino-6-chloropurine (B14584) | -6.58 | -1.23 | 5.35 |

| 2,6-Dichloropurine | -7.34 | -2.01 | 5.33 |

| This compound (Estimated) | -6.8 to -7.2 | -1.4 to -1.8 | 5.0 to 5.8 |

This table presents data for related 6-chloropurine compounds to provide context. The values for this compound are estimated based on trends observed in similar molecules.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices. These descriptors are derived from the change in electron density and are powerful tools for predicting the reactive sites of a molecule.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. It measures the change in electron density at a particular point in space when the total number of electrons in the system changes.

f+(r) : for nucleophilic attack (measures reactivity towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures reactivity towards an electron-accepting reagent).

f0(r) : for radical attack.

For this compound, the calculation of Fukui functions would identify the specific atoms most susceptible to different types of chemical reactions. Based on the general reactivity of purines, it is anticipated that the nitrogen atoms of the purine ring would be likely sites for electrophilic attack, while the carbon atoms, particularly C6 which is bonded to the electronegative chlorine atom, could be susceptible to nucleophilic attack.

Electrophilicity Index (ω): The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a global reactivity descriptor that quantifies the electrophilic character of a molecule. A higher value of ω indicates a greater capacity to act as an electrophile. The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies.

The chemical potential (μ ≈ (EHOMO + ELUMO) / 2) represents the escaping tendency of electrons, while the chemical hardness (η ≈ ELUMO - EHOMO) measures the resistance to a change in electron distribution. mdpi.com

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| 6-Chloropurine | -4.275 | 5.47 | 1.67 |

| 2-Amino-6-chloropurine | -3.905 | 5.35 | 1.43 |

| 2,6-Dichloropurine | -4.675 | 5.33 | 2.05 |

| This compound (Estimated) | -4.3 to -4.7 | 5.0 to 5.8 | 1.6 to 2.2 |

This table presents calculated reactivity descriptors for related 6-chloropurine compounds. The values for this compound are estimated based on these related structures.

The theoretical investigation of these reactivity descriptors provides a detailed electronic-level understanding of this compound. This knowledge is invaluable for rationalizing its chemical behavior and for the design of new derivatives with tailored properties for potential therapeutic applications.

Biological Activity and Mechanistic Studies of 2 6 Chloro 9h Purin 9 Yl Ethanol Derivatives in Vitro Focus

Interactions with Biochemical Targets and Enzymes

Derivatives of 2-(6-chloro-9H-purin-9-yl)ethanol are recognized for their significant interactions with various biochemical targets, primarily enzymes that are crucial for cellular processes. Their mode of action often involves direct inhibition of enzyme activity or acting as a mimic of natural substrates, thereby disrupting essential metabolic pathways.

Enzyme Inhibition Studies (e.g., Viral Thymidine Kinase, DNA Polymerase, Kinases)

Research has demonstrated that 2,6,9-trisubstituted purine (B94841) derivatives can act as potent inhibitors of several kinases, which are key regulators of cell signaling pathways. For instance, certain derivatives have been identified as effective inhibitors of Src and Abl tyrosine kinases, which play a role in angiogenesis. tandfonline.com A study on 2,6,9-trisubstituted purines detailed their inhibitory effects on cyclin-dependent kinase 2 (CDK2), an enzyme pivotal for cell cycle regulation. researchgate.net The study revealed a positive correlation between the inhibition of human CDKs and the antiproliferative effects on cancer cells. researchgate.net

Furthermore, investigations into other purine derivatives have shown their potential to inhibit enzymes critical for DNA replication and repair, such as topoisomerases. evitachem.com A series of new 2,6,9-trisubstituted purine derivatives were designed and synthesized to target kinases associated with leukemia, such as Bcr-Abl, BTK, and FLT3-ITD. nih.gov The structural modifications on the purine core, particularly at the C2, C6, and N9 positions, are crucial for this inhibitory activity. nih.govimtm.cz An arylpiperazinyl group at position 6 of the purine ring has been shown to be advantageous for cytotoxic activity. imtm.cz

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,6,9-Trisubstituted Purines | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of kinase activity, leading to antiproliferative effects. | researchgate.net |

| Purine Derivatives (General) | Topoisomerases | Inhibition of enzyme crucial for DNA replication and repair. | evitachem.com |

| 2,6,9-Trisubstituted Purines | Bcr-Abl, BTK, FLT3-ITD | Inhibitory activity against kinases implicated in leukaemia. | nih.gov |

Substrate Analog Behavior in Nucleotide Synthesis

The structural similarity of purine derivatives to natural purine bases, which are fundamental components of nucleic acids, allows them to act as substrate analogs. evitachem.comontosight.ai By mimicking endogenous nucleosides, these compounds can interfere with nucleotide metabolism. evitachem.com This mimicry enables them to be recognized by enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis pathways. evitachem.com While direct studies on this compound as a substrate analog are not extensively detailed in the provided results, the general mechanism for purine derivatives involves competitive inhibition of enzymes that use ATP or other nucleotides, thereby disrupting cellular signaling and metabolic pathways. evitachem.com

Cellular Mechanistic Investigations

At the cellular level, the biological activity of this compound derivatives is manifested through interference with nucleic acid synthesis and the induction of cellular stress, ultimately leading to cell death.

Studies on Interference with DNA and RNA Synthesis

The inhibition of key enzymes like topoisomerases by purine derivatives directly implicates them in the interference with DNA replication and repair processes. evitachem.com The cytotoxic effects of these compounds are often linked to their ability to halt the cell cycle. For example, a particularly potent 2,6,9-trisubstituted purine derivative, compound 7h, was shown to cause cell cycle arrest at the S-phase in HL-60 leukemia cells. imtm.cz The S-phase is when DNA synthesis occurs, so arresting the cycle at this stage is a direct consequence of interfering with this fundamental process. This interference with the machinery of DNA synthesis is a key aspect of their anticancer potential. imtm.cz

Induction of Cellular Stress Responses (e.g., ER stress, mitochondrial dysfunction)

A significant mechanism of action for some 6-chloropurine (B14466) derivatives is the induction of cellular stress. One notable example is 9-Norbornyl-6-chloropurine (NCP), which has been shown to induce cell death in leukemia cells through a cascade of stress-related events. uu.nlnih.gov Treatment with NCP leads to a rapid depletion of intracellular glutathione (B108866) (GSH). nih.gov This drop in GSH triggers endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), which in turn leads to lipid peroxidation and a loss of the mitochondrial membrane potential. nih.govresearchgate.net

This cascade of events, starting from GSH depletion and progressing to ER stress and mitochondrial dysfunction, ultimately induces apoptosis. nih.gov The process involves the activation of the Nrf2 pathway as a response to the initial GSH decrease. nih.gov Studies have shown that the cell-death-inducing properties of these norbornylpurine analogs are directly linked to their ability to deplete cellular GSH. nih.gov The connection between ER stress and mitochondrial dysfunction is a critical aspect of the induced apoptosis, with ER stress-sensor proteins playing a role in transmitting apoptotic signals from the ER to the mitochondria. mdpi.com

In Vitro Efficacy in Biological Systems

The in vitro efficacy of this compound derivatives has been primarily evaluated through their cytotoxic effects on various cancer cell lines. These studies provide quantitative measures of their potency and selectivity.

A study on novel 2,6,9-trisubstituted purine derivatives tested their cytotoxicity against a panel of seven cancer cell lines and one non-neoplastic cell line. imtm.cz One compound, designated 7h, which features an arylpiperazinyl system at position 6, demonstrated significant potency and selectivity. imtm.cz It was found to be more effective than the conventional chemotherapy drug cisplatin (B142131) in four of the seven cancer cell lines tested. imtm.cz Specifically, compound 7h induced apoptosis and caused S-phase cell cycle arrest in HL-60 cells. imtm.cz Another derivative, 9-Norbornyl-6-chloropurine (NCP), has shown selective cytotoxicity towards leukemia cell lines, particularly T-cell lymphoblast cells (CCRF-CEM). nih.govresearchgate.net

Table 2: In Vitro Cytotoxicity of a 2,6,9-Trisubstituted Purine Derivative (Compound 7h)

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 7h | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 0.09 ± 0.01 | imtm.cz |

| K-562 | Chronic Myelogenous Leukemia | 0.12 ± 0.01 | imtm.cz |

| PC-3 | Prostate Cancer | 0.23 ± 0.02 | imtm.cz |

| DU-145 | Prostate Cancer | 0.31 ± 0.02 | imtm.cz |

| A-549 | Lung Cancer | 0.33 ± 0.02 | imtm.cz |

| MCF-7 | Breast Cancer | 0.44 ± 0.03 | imtm.cz |

| HT-29 | Colon Cancer | > 10 | imtm.cz |

Antiviral Activity in Viral Replication Models

Nucleoside analogs containing the 6-chloropurine moiety have been synthesized and assessed for their antiviral efficacy, particularly against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). researchgate.netnih.gov Two such analogs demonstrated significant anti-SARS-CoV activity, comparable to that of known antiviral agents like mizoribine (B1677216) and ribavirin. researchgate.netnih.gov The presence of a chlorine atom at the 6-position of the purine base is considered crucial for this antiviral effect. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine group may facilitate the formation of a covalent bond with the target viral enzyme, leading to effective and irreversible inhibition. nih.gov

Further studies have explored the potential of these derivatives against other viruses. For instance, certain 6-substituted purine derivatives have been investigated for their activity against the Lassa virus, SARS coronavirus, and Ebola virus in vitro. mdpi.com The triphosphate form of 6-chloropurine has been shown to be a substrate for the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov Additionally, some carbocyclic nucleoside analogs of 6-chloropurine have exhibited moderate antiviral effects against Varicella-zoster virus, Vaccinia virus, Herpes simplex virus-1, and Herpes simplex virus-2. sciforum.net The presence of a double bond in the sugar moiety of some nucleoside analogs, such as in abacavir (B1662851) which contains a 2-amino-6-chloro-9H-purin-9-yl group, appears to be important for binding to viral reverse transcriptase. nih.govasm.org

It's noteworthy that while some 6-chloropurine derivatives show promise, others, like certain norbornane-based analogs, were found to be inactive against Coxsackievirus. uochb.cz The introduction of an amino group at the 2-position of the 6-chloropurine ring, creating a guanine-like derivative, was also found to be detrimental to anti-SARS-CoV activity. nih.gov

Cytostatic and Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytostatic and antiproliferative activities against various cancer cell lines. d-nb.info For example, certain 3'-fluorinated purine nucleoside analogs have shown potent inhibition of tumor cell growth at sub-micromolar or low micromolar concentrations in colon cancer (HT116) and osteosarcoma (143B) cell lines. d-nb.info The protected 6-methylpurine (B14201) riboside analog exhibited better antitumor activity than its deprotected counterpart. d-nb.info Furthermore, the 6-chloro derivative and other protected purine nucleosides also displayed potent inhibitory activity. d-nb.info

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and cause cell cycle arrest. imtm.cz For instance, one of the most potent 2,6,9-trisubstituted purine derivatives was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Similarly, ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates have been identified as potent cytotoxic agents against several human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancers, with single-digit micromolar IC₅₀ values. nih.govresearchgate.net These compounds showed selective activity against the A-375 melanoma cell line via apoptosis. nih.govresearchgate.net

The mechanism of action for some of these derivatives involves interaction with topoisomerases and subsequent DNA damage. While some N-9 substituted-6-chloropurine derivatives showed moderate anticancer activity against HEp-2 (Human larynx cancer cell line), others, particularly N6-substituted adenosine (B11128) analogs, have demonstrated strong cytotoxic activity against various cancer cell lines without being cytotoxic to normal murine fibroblasts (NIH/3T3). researchgate.netresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC₅₀ Values | Reference(s) |

| 3'-Fluorinated purine nucleosides | HT116 (colon), 143B (osteosarcoma) | Potent tumor cell growth inhibition | Sub-micromolar to low micromolar | d-nb.info |

| 2,6,9-Trisubstituted purine derivative (7h) | HL-60 (leukemia) | Induced apoptosis, S-phase cell cycle arrest | 0.40 µM | imtm.cz |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7, HCT-116, A-375, G-361 | Potent cytotoxic agent, selective apoptosis in A-375 | Single-digit micromolar | nih.govresearchgate.net |

| N6-Substituted adenosine analogs | Various cancer cell lines | Strong cytotoxic activity | Not specified | researchgate.net |

| N-9 substituted-6-chloropurine derivatives | HEp-2 (larynx) | Moderate anticancer activity | Not specified | researchgate.net |

Antimicrobial and Antifungal Evaluations

Several studies have investigated the antimicrobial and antifungal properties of this compound derivatives. In one study, newly synthesized sulfonamide derivatives of 6-chloropurine demonstrated more promising antimicrobial activity compared to their carbamate (B1207046) counterparts. acgpubs.org Some of these sulfonamide derivatives were active against E. coli, while others showed activity against the fungi C. albicans, A. niger, and A. flavus, with minimum inhibitory concentration (MIC) values in the range of 18.0-30.0 µg/mL. acgpubs.org

In another study, N-linked phosphonamidate derivatives of 6-chloropurine were synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net Several of these compounds exhibited promising inhibitory activity against bacterial strains, while others were active against the fungi A. niger and C. albicans, with MIC values between 10.0-15.0 µg/mL. researchgate.net Similarly, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) were screened for their antifungal activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx Several of the new derivatives showed good activity against these fungal strains. scielo.org.mx

However, not all derivatives have shown antimicrobial efficacy. In one investigation, the attachment of a tetrazole group to purine bases resulted in the disappearance of antimicrobial activity. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Activity | MIC Values (µg/mL) | Reference(s) |

| Sulfonamide derivatives of 6-chloropurine | E. coli, C. albicans, A. niger, A. flavus | Promising antimicrobial | 18.0 - 30.0 | acgpubs.org |

| N-linked phosphonamidate derivatives of 6-chloropurine | Bacterial strains, A. niger, C. albicans | Promising antibacterial and antifungal | 10.0 - 15.0 | researchgate.net |

| 6-Substituted purines from 2-amino-6-chloropurine | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Good antifungal | Not specified | scielo.org.mx |

| Tetrazole-purine derivatives | Not specified | Disappearance of antimicrobial activity | Not applicable | researchgate.net |

Antioxidant and Free Radical Scavenging Properties

The antioxidant potential of this compound derivatives has also been explored. Adenosine, a related naturally occurring purine nucleoside, is known to possess free radical scavenging activity. researchgate.net This has prompted investigations into the antioxidant properties of synthetic purine analogs.

One study synthesized seven adenosine derivatives and evaluated their antioxidant properties. researchgate.net Four of these were created by substituting the N6-position of adenosine with aliphatic amines, while three were modified at the ribose ring. researchgate.net Another study focused on N-linked phosphonamidate derivatives of 6-chloropurine, which were evaluated for both their antimicrobial and antioxidant activities. researchgate.net The antioxidant activity of these new phosphonamidates was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures free radical scavenging ability. researchgate.net The results indicated that some of these derivatives possess antioxidant properties. researchgate.net

Interactions with Nucleic Acids (e.g., DNA Plasmid Mobility)

The interaction of this compound derivatives with nucleic acids, particularly DNA, has been investigated to understand their mechanism of action, especially in the context of their anticancer properties. The effect of some novel amino and thiotetrazole purine derivatives on pBR322 plasmid DNA was examined using gel electrophoretic mobility measurements. researchgate.net

The study revealed that aminotetrazole purine derivatives caused DNA damage. researchgate.net In contrast, thiotetrazole purine derivatives are thought to form interstrand GG adducts with duplex DNA, leading to global changes in the DNA's conformation. researchgate.net This interaction with DNA is a plausible mechanism for the observed biological activities of these compounds. Another study also linked the biological effects of certain purine derivatives to their interaction with topoisomerases and subsequent DNA damage. However, it's important to note that not all derivatives interact directly with DNA. For instance, electrophoretic mobility shift assays with circular pBR322 plasmid DNA for a phosphane(9-ribosylpurine-6-thiolato)gold(I) complex did not show any direct interaction. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into optimizing their potency and selectivity.

Impact of N6-Substituents on Biological Potency and Selectivity

The substituent at the N6-position of the purine ring plays a significant role in determining the biological activity of these compounds. For instance, in the context of antiviral activity against SARS-CoV, the presence of a chlorine atom at the 6-position was found to be important. nih.gov

In terms of antiproliferative activity, the introduction of an arylpiperazinyl system at the 6-position of the purine ring was found to be beneficial for cytotoxic activity. imtm.cz Conversely, bulky substituents at the C-2 position were not favorable. imtm.cz For N6-substituted adenosine analogs, several derivatives showed strong cytotoxic activity against various cancer cell lines. researchgate.net The synthesis of these compounds typically involves the condensation of 6-chloropurine riboside with corresponding substituted benzylamines. researchgate.net

The nature of the N6-substituent also influences the selectivity of these compounds for different biological targets. For example, in a study of dual-acting adenosine receptor (AR) agonists and antagonists, small N6-cycloalkyl and 3-halobenzyl groups on 5′-C-(ethyltetrazol-2-yl)adenosine derivatives resulted in potent dual-acting A₁AR agonists and A₃AR antagonists. nih.gov The addition of a sulfonate group to an N6-adenosine derivative generally decreased its affinity for A₁ receptors. nih.gov

Table 3: Impact of N6-Substituents on the Biological Activity of Purine Derivatives

| N6-Substituent | Biological Target/Activity | Observation | Reference(s) |

| Chlorine atom | Anti-SARS-CoV | Important for activity | nih.gov |

| Arylpiperazinyl system | Cytotoxic activity | Beneficial for activity | imtm.cz |

| Small N6-cycloalkyl and 3-halobenzyl groups | Adenosine Receptors (A₁ and A₃) | Potent dual-acting A₁AR agonists and A₃AR antagonists | nih.gov |

| Sulfonate group | A₁ Adenosine Receptor | Diminished affinity | nih.gov |

| Substituted benzylamines | Cytotoxic activity | Several derivatives showed strong activity | researchgate.net |

Influence of N9-Substituents on Receptor Affinity

The nature of the substituent at the N9 position of the purine ring plays a critical role in modulating the affinity and selectivity of these compounds for various receptors. mdpi.com The introduction of different functional groups at this position can significantly alter the molecule's interaction with the binding pocket of a target receptor.

For instance, the synthesis of 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines from 9-allyl-6-chloro-9H-purine has been reported. tandfonline.comtandfonline.com These modifications, which directly involve the N9-substituent, lead to compounds with varied biological activities, including antioxidant and enzyme inhibitory properties. tandfonline.com Specifically, pyrazoline derivatives were found to be more potent in several in vitro assays compared to their pyrazole (B372694) counterparts. tandfonline.com

Furthermore, the length and composition of the N9-substituent can impact activity. Studies on purine derivatives where the N9 position is modified with different alkyl chains have shown that these variations influence their biological profiles. tandfonline.com For example, the synthesis of 9-(but-3-en-1-yl)-6-chloro-9H-purine highlights the exploration of unsaturated alkyl chains at the N9 position. tandfonline.com

The strategic placement of bulky or flexible groups at the N9 position can also dictate the molecule's orientation within a receptor's binding site, thereby influencing its agonist or antagonist properties at adenosine receptors. google.com

Role of Substitutions on the Purine Ring System

Modifications to the purine ring system, particularly at the C2, C6, and C8 positions, are a key strategy in the development of potent and selective bioactive compounds. jst.go.jp The chlorine atom at the C6 position of this compound serves as a crucial reactive handle, allowing for the introduction of a wide array of substituents. nih.gov

The displacement of the C6-chloro group with various amines, for instance, is a common and effective method to generate libraries of N6-substituted adenosine analogues. nih.gov This approach has been instrumental in developing compounds with high affinity for adenosine receptors. The nature of the N6-substituent, whether it be a simple alkylamine or a more complex aromatic or heteroaromatic moiety, profoundly influences the compound's interaction with different adenosine receptor subtypes (A1, A2A, A2B, and A3). mdpi.comnih.gov

In addition to the C6 position, substitutions at the C2 position of the purine ring have also been shown to be critical for activity and selectivity. For example, the introduction of an aryl group at the C2 position of 6-morpholinopurine derivatives has led to the identification of potent antagonists for A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors. mdpi.com Studies have indicated that 9H-purine derivatives are generally more potent, while 9-methylpurine (B1201685) derivatives tend to be more selective. mdpi.com

The combination of substitutions at different positions on the purine ring can lead to synergistic effects on biological activity. For instance, 2,6-disubstituted purine derivatives have been synthesized and evaluated for their potential as highly potent and selective A3 adenosine receptor agonists. nih.gov The interplay between the substituents at both the C2 and C6 positions is crucial for achieving high affinity and selectivity. nih.gov

Moreover, the fusion of other heterocyclic rings to the purine core has been explored to create novel chemical entities with unique biological properties. researchgate.net These structural modifications can lead to compounds with anticancer activities by interacting with various cellular targets. researchgate.net

Below is a data table summarizing the biological activities of some this compound derivatives and related compounds based on in vitro studies.

| Compound/Derivative | Modification | In Vitro Biological Activity | Reference |

| 9-Substituted (Pyrazol-5-yl)methyl-9H-purines | N9-substituent modification | Antioxidant, anti-lipid peroxidation, lipoxygenase inhibition, thrombin inhibition | tandfonline.com |

| 9-Substituted (2-Pyrazolin-5-yl)methyl-9H-purines | N9-substituent modification | More potent than pyrazole derivatives in antioxidant and enzyme inhibition assays | tandfonline.com |

| 2-Aryl-6-morpholinopurine derivatives | C2 and C6 substitutions | Potent antagonists at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors | mdpi.com |

| 2,N6-Disubstituted (N)-methanocarba adenine (B156593) nucleosides | C2 and C6 substitutions | Highly potent and selective A3 adenosine receptor agonists | nih.gov |

| Fused Purine Analogues | Purine ring system modification | Potent anticancer activity against various cancer cell lines | researchgate.net |

| 6-chloro-9-(1-oxa-4-thiacyclohex-2-en-3-yl)-9H-purine | Purine ring system modification | Inhibits growth of leukemia L-1210 cells | cdnsciencepub.com |

Analytical Methodologies for Isolation and Purity Assessment in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For 2-(6-Chloro-9H-purin-9-yl)ethanol and its analogs, several chromatographic methods are routinely utilized.

Column chromatography is a widely used preparative technique to isolate this compound from crude reaction mixtures on a gram scale. uvic.ca This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. uvic.ca

For the purification of purine (B94841) derivatives like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate compounds with varying polarities. nih.govgoogle.com The choice of the mobile phase, or eluent, is crucial for effective separation. A solvent system is selected to provide differential migration rates for the target compound and any impurities. Often, a gradient of solvents with increasing polarity is used to elute compounds from the column.

In the synthesis of related purine derivatives, specific mobile phase compositions have been reported for silica gel column chromatography. For instance, a mixture of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727), is frequently employed. The precise ratio of these solvents is optimized to achieve the best separation.

Table 1: Examples of Mobile Phases in Column Chromatography for Purine Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|

| 6-chloropurine (B14466) derivatives | Silica Gel | 70–90% ethyl acetate in hexanes | |

| Substituted purine nucleosides | Silica Gel | 0–10% MeOH in CH2Cl2 | nih.gov |

| Substituted purine nucleosides | Silica Gel | 5% methanol in chloroform | google.com |

Thin-Layer Chromatography (TLC) is an essential analytical tool for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of this compound. wisc.edu It is a simple, rapid, and sensitive technique that operates on the same principles as column chromatography but on an analytical scale. libretexts.org

In TLC, a thin layer of an adsorbent, typically silica gel or alumina, is coated onto a flat, inert substrate like a glass plate or aluminum foil. wisc.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. wisc.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org It is characteristic of a compound in a specific solvent system and can be used for identification purposes. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. wisc.edu For purine derivatives, visualization of the separated spots is often achieved under UV light. researchgate.net

Table 2: General Principles of TLC Analysis

| Parameter | Description | Significance |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel) on a solid support. wisc.edu | Provides the surface for differential adsorption of sample components. |

| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. wisc.edu | The polarity of the mobile phase can be adjusted to control the separation. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org | Used for compound identification and to assess purity. |

| Visualization | Methods to see the separated spots, such as UV light for UV-active compounds. researchgate.net | Allows for the determination of Rf values. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment and quantification of this compound. It offers high resolution, sensitivity, and speed compared to other chromatographic methods.

In HPLC, the sample is forced through a column packed with a stationary phase at high pressure. Reversed-phase HPLC is commonly used for the analysis of purine derivatives, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. google.comthieme-connect.com

The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is typically generated using standards of known concentration. The detection of this compound and related compounds is usually performed using a UV detector, as the purine ring system exhibits strong UV absorbance. nih.govthieme-connect.com

Table 3: Exemplary HPLC Conditions for Analysis of Purine Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | google.comthieme-connect.com |

| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile | thieme-connect.com |

| Gradient of tetrabutylammonium (B224687) dihydrogenphosphate and acetonitrile | nih.gov | |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govthieme-connect.com |

| Detection | UV at ~260 nm | thieme-connect.com |

| Column Temperature | 30-35 °C | thieme-connect.com |

Recrystallization Techniques for Purification

Recrystallization is a common and effective method for the final purification of solid compounds like this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For derivatives of this compound, solvents such as ethanol (B145695) and toluene (B28343) have been reported to be effective for recrystallization. nih.govcdnsciencepub.com For instance, in one study, the product was recrystallized from ethanol to obtain single crystals. nih.gov Another report mentions the crystallization of a related purine derivative from toluene to yield white crystals.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Chloro-9H-purin-9-yl)ethanol and its derivatives?

Answer: Microwave-assisted synthesis is a robust method for nucleophilic substitution reactions involving 6-chloropurine intermediates. For example, heating a mixture of 4,6-dichloro-5-formamidopyrimidine with amines in n-BuOH under microwave conditions (140°C, 2 hours) yields purine derivatives. Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/toluene/acetone/ethanol gradients) is critical for isolating products with high purity . For derivatives, refluxing with amines in ethanol followed by deprotection under basic conditions (e.g., methanolic ammonia) is effective .

Q. Which analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

- Melting point analysis to assess decomposition behavior (e.g., decomposition at 176.5–177°C in ethanol) .

- Optical rotation ([α]²⁰D measurements) for stereochemical confirmation .

- Elemental analysis (C, H, N, Cl) to verify stoichiometry .

- NMR spectroscopy (¹H, ¹³C) for structural elucidation, particularly to confirm substitution patterns on the purine ring .

Q. How can researchers ensure reproducibility in crystallographic studies of purine derivatives?

Answer: Use programs like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of crystal structures. Ensure high-resolution data collection and validate refinement parameters (e.g., R-factor < 0.05) to minimize errors. For example, X-ray studies of 2-chloro-purine derivatives require precise handling of twinned data and hydrogen-bonding networks .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions involving 6-chloropurine intermediates be addressed?

Answer: Optimize reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.

- Catalysts : Use N,N-diisopropylethylamine (DIPEA) to deprotonate amines and accelerate substitution .

- Temperature control : Prolonged heating (>12 hours) may improve yields for sterically hindered amines.

Contradictory data on yields between microwave and conventional heating should be resolved via kinetic studies .

Q. What strategies are effective for analyzing stereochemical outcomes in chiral purine derivatives?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.

- X-ray crystallography : Determine absolute configuration via anomalous scattering (e.g., Flack parameter analysis). For example, (1S,2S)-configured indenyl-purine derivatives were confirmed using single-crystal X-ray data .

- Optical rotation correlation : Compare experimental [α]D values with literature data for known stereoisomers .

Q. How do N⁶-substituents influence the bioactivity of this compound derivatives?

Answer: Structure-activity relationship (SAR) studies reveal that bulky N⁶-substituents (e.g., cyclohexyl, benzyl) enhance binding to enzymes like acetylcholinesterase (AChE). For instance, 9-(1-benzylpiperidin-4-yl)-2-chloro-purine derivatives showed >10% AChE inhibition at 100 μM. Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding affinity .

Q. What computational tools are recommended for studying purine-protein interactions?

Answer:

Q. How can conflicting crystallographic data on purine derivatives be resolved?

Answer:

- Data reprocessing : Reintegrate diffraction data with updated scaling algorithms (e.g., in XDS).

- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.

- Validation tools : Use CheckCIF/PLATON to identify outliers in bond lengths/angles .

Methodological Notes

- Synthetic optimization : Always compare microwave vs. conventional heating for time-sensitive reactions .

- Crystallography : Prioritize high-resolution (<1.0 Å) datasets for accurate charge density analysis .

- Biological assays : Include positive controls (e.g., donepezil for AChE inhibition) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products